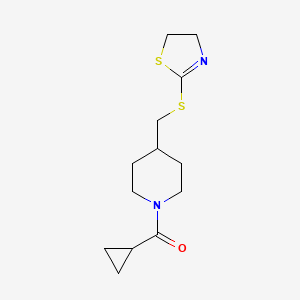

Cyclopropyl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

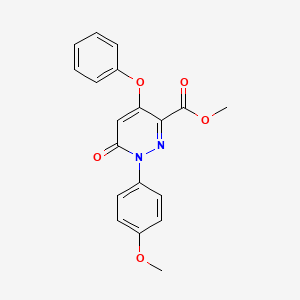

Übersicht

Beschreibung

Cyclopropyl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a heterocyclic organic compound. Its chemical structure consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles, to which this compound belongs, are part of the azole heterocycles, along with imidazoles and oxazoles. Thiazoles exhibit diverse biological activities and have been explored for their potential as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Molecular Structure Analysis

The compound’s molecular structure features a cyclopropyl group attached to a piperidine ring, with a thiazole moiety linked via a thioether bridge. The planar thiazole ring exhibits aromaticity due to the delocalization of π-electrons from the sulfur atom. The C-5 atom is susceptible to electrophilic substitution, while the C-2 atom can undergo nucleophilic substitution .

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

This compound and its derivatives have been explored for their synthesis methods and potential applications in treating bacterial and fungal infections. A study highlighted the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which showed promising antimicrobial activity against tested pathogenic bacterial and fungal strains, indicating the compound's potential as a base for developing new antimicrobial agents (Mallesha & Mohana, 2014).

Antitubercular and Anticancer Properties

Research has been conducted on derivatives of cyclopropyl and piperazin-1-yl methanone for their antitubercular and anticancer activities. A study synthesized a series of derivatives and evaluated their in vitro activities against human breast cancer cell lines and Mycobacterium tuberculosis, with some compounds showing significant antitubercular and anticancer activities. This suggests the potential therapeutic applications of these compounds in treating both tuberculosis and cancer (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antimycobacterial Agents

Another study focused on the synthesis of aryloxyphenyl cyclopropyl methanones, showcasing a new class of anti-mycobacterial agents. The compounds were synthesized efficiently and tested for their anti-tubercular activities against M. tuberculosis H37Rv in vitro. The results displayed MICs ranging from 25 to 3.125 µg/mL, with the most active compounds showing activity against MDR strains, highlighting their potential as antimycobacterial agents (Dwivedi et al., 2005).

GPR7 Antagonists

The compound's structure has inspired the development of small molecule antagonists for the G protein-coupled receptor NPBWR1 (GPR7), a target of interest for therapeutic intervention. The synthesis and evaluation of these antagonists marked the first report of small molecules targeting this receptor, with some compounds showing subnanomolar potencies. This indicates the compound's role in pioneering research into GPR7 antagonists, which could have implications for treating various diseases (Romero et al., 2012).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives, which this compound is a part of, are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of pathways, leading to their diverse biological activities .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability .

Result of Action

Thiazole derivatives have been associated with a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

It’s worth noting that the efficacy of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

Eigenschaften

IUPAC Name |

cyclopropyl-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2OS2/c16-12(11-1-2-11)15-6-3-10(4-7-15)9-18-13-14-5-8-17-13/h10-11H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFNNGKNJBIPGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)CSC3=NCCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-((5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2963670.png)

![N-(4-butylphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2963676.png)

![N-[[2-(Imidazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2963677.png)

![[4-(Aminomethyl)-4-methylpiperidin-1-yl]-(6-methyl-2,3-dihydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2963682.png)

![(E)-2-(benzenesulfonyl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]prop-2-enenitrile](/img/structure/B2963685.png)